REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:21]=[C:22]([Cl:24])[CH:23]=1)[O:5][C:6]1[C:7]([NH:13]C(=O)OC(C)(C)C)=[N:8][CH:9]=[CH:10][C:11]=1[Cl:12].[CH3:25][N:26]1C(=O)CCC1>[C-]#N.[Zn+2].[C-]#N>[NH2:13][C:7]1[C:6]([O:5][C:4]2[CH:3]=[C:2]([CH:23]=[C:22]([Cl:24])[CH:21]=2)[C:25]#[N:26])=[C:11]([Cl:12])[CH:10]=[CH:9][N:8]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
651 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(OC=2C(=NC=CC2Cl)NC(OC(C)(C)C)=O)C=C(C1)Cl
|
Name
|
palladium tetrakistriphenylphosphine
|
Quantity
|
260 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
zinc cyanide
|
Quantity
|
176 mg
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
partitioned between water (20 mL) and ethyl acetate (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
This residue was dissolved in TFA for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
This residue was partitioned between NaHCO3 (50 mL) and ethyl acetate (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
This residue was purified by chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-50% EtOAc in CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC(=C1OC=1C=C(C#N)C=C(C1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |